![molecular formula C15H14N2O2 B183575 3-Pyridinecarboxylic acid, 2-[(2,3-dihydro-1H-inden-5-yl)amino]- CAS No. 115891-09-3](/img/structure/B183575.png)
3-Pyridinecarboxylic acid, 2-[(2,3-dihydro-1H-inden-5-yl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxylic acid, 2-[(2,3-dihydro-1H-inden-5-yl)amino-] is a chemical compound with potential therapeutic applications. This compound has been the subject of scientific research due to its unique properties and potential benefits.
Mechanism Of Action
The mechanism of action of 3-Pyridinecarboxylic acid, 2-[(2,3-dihydro-1H-inden-5-yl)amino-] involves the inhibition of the production of inflammatory cytokines and the activation of antioxidant enzymes. This compound has been found to inhibit the expression of NF-κB, a transcription factor that regulates the production of inflammatory cytokines. It also activates Nrf2, a transcription factor that regulates the expression of antioxidant enzymes.
Biochemical And Physiological Effects
3-Pyridinecarboxylic acid, 2-[(2,3-dihydro-1H-inden-5-yl)amino-] has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-6. It also increases the expression of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, this compound has been found to reduce oxidative stress and protect against cellular damage.
Advantages And Limitations For Lab Experiments
One advantage of using 3-Pyridinecarboxylic acid, 2-[(2,3-dihydro-1H-inden-5-yl)amino-] in lab experiments is its potential therapeutic applications. It has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases. However, one limitation is the lack of research on its toxicity and safety. Further studies are needed to determine the safety and efficacy of this compound.
Future Directions
There are several future directions for the research on 3-Pyridinecarboxylic acid, 2-[(2,3-dihydro-1H-inden-5-yl)amino-]. One direction is the development of novel therapeutic agents based on this compound. Another direction is the investigation of its potential use in combination with other drugs for the treatment of diseases such as cancer and Alzheimer's disease. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis method for 3-Pyridinecarboxylic acid, 2-[(2,3-dihydro-1H-inden-5-yl)amino-] involves the condensation of 2,3-dihydro-1H-inden-5-amine with 3-pyridinecarboxylic acid in the presence of a catalyst. The resulting product is a white crystalline solid that can be purified through recrystallization.
Scientific Research Applications
3-Pyridinecarboxylic acid, 2-[(2,3-dihydro-1H-inden-5-yl)amino-] has been the subject of scientific research due to its potential therapeutic applications. It has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as arthritis, cancer, and Alzheimer's disease.
properties
CAS RN |
115891-09-3 |
|---|---|
Product Name |
3-Pyridinecarboxylic acid, 2-[(2,3-dihydro-1H-inden-5-yl)amino]- |
Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-ylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H14N2O2/c18-15(19)13-5-2-8-16-14(13)17-12-7-6-10-3-1-4-11(10)9-12/h2,5-9H,1,3-4H2,(H,16,17)(H,18,19) |
InChI Key |
DOQPGVLWJRLZIV-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)C=C(C=C2)NC3=C(C=CC=N3)C(=O)O |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC3=C(C=CC=N3)C(=O)O |
synonyms |
2-(5-indanamino)-3-pyridine carboxylic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



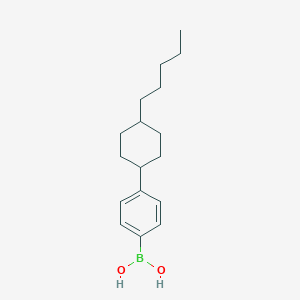
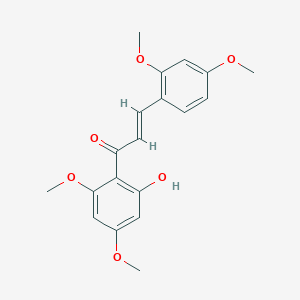
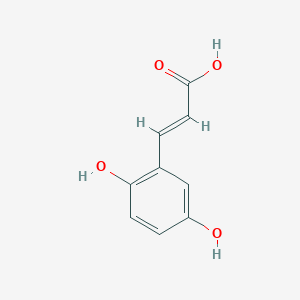
![6-Ethyl-N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B183498.png)
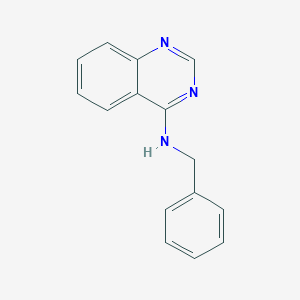
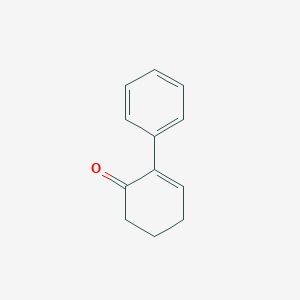
![6-Nitroimidazo[1,2-a]pyridine](/img/structure/B183503.png)
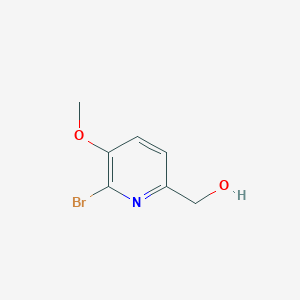
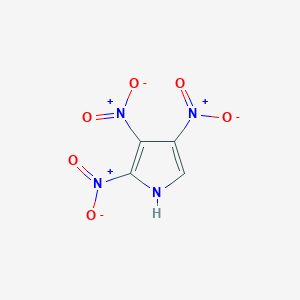

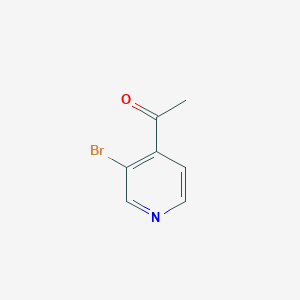

![(4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B183521.png)
